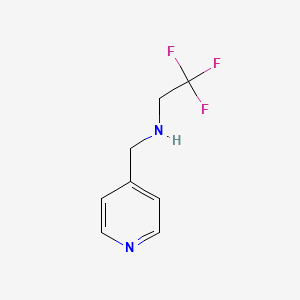

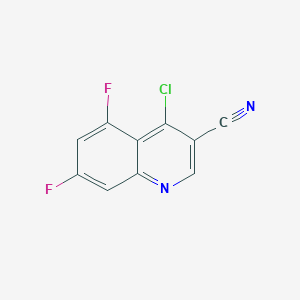

![molecular formula C14H16N2O4 B1323337 4-[(叔丁氧羰基)氨基]-1H-吲哚-3-羧酸 CAS No. 885266-66-0](/img/structure/B1323337.png)

4-[(叔丁氧羰基)氨基]-1H-吲哚-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

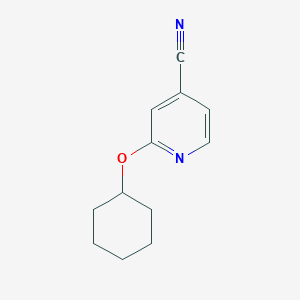

“4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Chemical Reactions Analysis

The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

科学研究应用

Peptide Synthesis and Protein Modification

The tert-butoxycarbonyl (Boc) group is widely used as an amine protecting group in peptide synthesis. It allows for the sequential protection and deprotection of amino groups, which is crucial in the stepwise construction of peptides. The Boc group can be removed under mild acidic conditions without affecting other sensitive functional groups in the molecule .

Organic Synthesis

In organic synthesis, the Boc group is valued for its stability under various reaction conditions. It can withstand high temperatures, which opens up possibilities for carrying out high-temperature organic reactions .

Ionic Liquids and Solubility

Boc-protected amino acids can be used to create ionic liquids with broad substrate solubility and thermal stability. These ionic liquids can facilitate extraction and purification processes for water-soluble organic compounds .

Recyclability in Reactions

Some Boc-protected amino acid ionic liquids have shown potential for recyclability in model reactions, which could lead to more sustainable chemical processes .

Photoactive Peptide Design

The Boc-amino acid derivatives can contribute to the diversity in designing photoactive peptides, which have applications in studying protein interactions and dynamics .

作用机制

Target of Action

Similar compounds with tert-butoxycarbonyl (boc) protection are often used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes involved in peptide formation or modification.

Mode of Action

Boc-protected amino acids, like this compound, are typically used to prevent unwanted side reactions during peptide synthesis . The Boc group shields the reactive amine group, allowing for selective reactions to occur at other sites on the molecule . Once the desired reactions have taken place, the Boc group can be removed using strong acids .

Biochemical Pathways

Given its potential use in peptide synthesis, it may influence pathways involving protein synthesis or modification .

Pharmacokinetics

As a Boc-protected amino acid, its bioavailability would likely be influenced by factors such as its degree of solubility, stability under physiological conditions, and susceptibility to metabolic enzymes .

Result of Action

As a boc-protected amino acid, it could potentially be used to control the structure and function of synthesized peptides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity . Additionally, temperature and solvent conditions can impact the compound’s stability and the rate of its reactions .

安全和危害

未来方向

“4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid” could potentially be used in the synthesis of perylene monoimide-based dyes for dye-sensitized solar cell applications, as a starting material to synthesize covalent organic frameworks, which are used as proton exchange membranes for hydrogen fuel cell applications, and as a reactant in the synthesis of bestatin derived hydroxamic acids as potent pan-HDAC inhibitors .

属性

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-10-6-4-5-9-11(10)8(7-15-9)12(17)18/h4-7,15H,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNHICJNKZTOJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

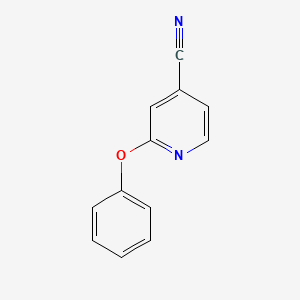

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

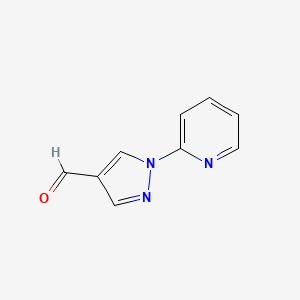

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)

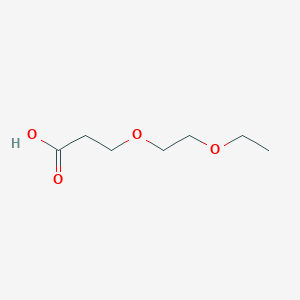

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)